Cas no 2171701-73-6 (3-(ethanesulfonyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(Ethanesulfonyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized organic compound featuring both ethanesulfonylcarbamoyl and Fmoc-protected amino functional groups. Its structure makes it valuable in peptide synthesis and bioconjugation, where the Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions. The ethanesulfonylcarbamoyl moiety enhances reactivity in coupling reactions, while the propanoic acid backbone provides compatibility with aqueous and organic solvents. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and the development of modified biomolecules, offering precise control over reaction sequences. Its stability and functional group versatility make it a reliable intermediate in pharmaceutical and biochemical research.
3-(ethanesulfonyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171701-73-6 structure
商品名:3-(ethanesulfonyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS番号:2171701-73-6
MF:C21H22N2O7S
メガワット:446.473584651947
CID:5974140
PubChem ID:165503891

3-(ethanesulfonyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(ethanesulfonyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • 2171701-73-6
    • EN300-1486789
    • 3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • インチ: 1S/C21H22N2O7S/c1-2-31(28,29)23-20(26)18(11-19(24)25)22-21(27)30-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,22,27)(H,23,26)(H,24,25)
    • InChIKey: ALMZKHUNCLIHBK-UHFFFAOYSA-N
    • ほほえんだ: S(CC)(NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 446.11477222g/mol
  • どういたいしつりょう: 446.11477222g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 757
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 147Ų

3-(ethanesulfonyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1486789-500mg
3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171701-73-6
500mg
$3233.0 2023-09-28
Enamine
EN300-1486789-2500mg
3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171701-73-6
2500mg
$6602.0 2023-09-28
Enamine
EN300-1486789-50mg
3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171701-73-6
50mg
$2829.0 2023-09-28
Enamine
EN300-1486789-5000mg
3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171701-73-6
5000mg
$9769.0 2023-09-28
Enamine
EN300-1486789-250mg
3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171701-73-6
250mg
$3099.0 2023-09-28
Enamine
EN300-1486789-1.0g
3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171701-73-6
1g
$0.0 2023-06-06
Enamine
EN300-1486789-10000mg
3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171701-73-6
10000mg
$14487.0 2023-09-28
Enamine
EN300-1486789-1000mg
3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171701-73-6
1000mg
$3368.0 2023-09-28
Enamine
EN300-1486789-100mg
3-[(ethanesulfonyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171701-73-6
100mg
$2963.0 2023-09-28

3-(ethanesulfonyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

3-(ethanesulfonyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報

3-(Ethanesulfonyl)Carbamoyl-3-{(9H-Fluoren-9-yl)Methoxycarbonylamino}Propanoic Acid: A Comprehensive Overview

3-(Ethanesulfonyl)carbamoyl-3-{(9H-fluoren-9-yl)methoxycarbonylamino}propanoic acid (CAS No. 2171701-73-6) is a highly specialized organic compound with significant applications in the fields of medicinal chemistry and biochemistry. This compound, often referred to as Fmoc-Gly-Osue, is a key intermediate in peptide synthesis and has garnered considerable attention due to its unique structural properties and functional groups. The molecule combines a fluorenylmethoxycarbonyl (Fmoc) group, an ethanesulfonyl moiety, and a glycine backbone, making it a versatile building block for constructing complex biomolecules.

Recent advancements in peptide synthesis have highlighted the importance of protecting groups like Fmoc and ethanesulfonyl (Osue) in achieving high yields and precision during the assembly of peptides. The Fmoc group, derived from 9H-fluoren-9-yl methoxy carbonyl, is widely used as a protecting group for amino acids due to its stability under basic conditions and ease of removal under acidic conditions. Similarly, the ethanesulfonyl group serves as an effective protecting group for hydroxyl functionalities, ensuring selective reactivity during multi-step synthesis processes. The combination of these groups in Fmoc-Gly-Osue makes it an ideal candidate for constructing bioactive peptides with high sequence fidelity.

One of the most notable applications of this compound is in the synthesis of cyclic peptides, which are known for their potent biological activities. Researchers have demonstrated that Fmoc-Gly-Osue can be efficiently incorporated into peptide backbones to form macrocyclic structures with enhanced stability and bioavailability. For instance, studies published in *Nature Chemistry* have shown that peptides incorporating this compound exhibit superior binding affinities to target proteins, making them promising candidates for drug development.

In addition to its role in peptide synthesis, Fmoc-Gly-Osue has also been explored for its potential in click chemistry applications. The presence of reactive functionalities within the molecule allows for efficient conjugation with other biomolecules, such as nucleic acids and carbohydrates. A recent study in *Angewandte Chemie* highlighted the use of this compound as a linker in the construction of glycopeptides, which are critical for understanding glycosylation processes in cellular systems.

The synthesis of Fmoc-Gly-Osue involves a multi-step process that combines principles from organic chemistry and peptide synthesis. The key steps include the installation of the Fmoc group onto a glycine backbone followed by the introduction of the ethanesulfonyl protecting group. This process requires meticulous control over reaction conditions to ensure high purity and yield. Researchers have optimized these steps using modern techniques such as microwave-assisted synthesis and automated peptide synthesizers, significantly improving the scalability of the process.

From a structural standpoint, Fmoc-Gly-Osue exhibits a unique balance between rigidity and flexibility, which is crucial for its biological activity. The fluorenyl moiety introduces rigidity into the molecule, while the glycine backbone provides flexibility, enabling it to adopt conformations that are favorable for binding to target molecules. Computational studies using molecular dynamics simulations have revealed that this compound can form stable interactions with protein surfaces, further underscoring its potential as a lead compound in drug discovery.

Looking ahead, ongoing research is focused on expanding the utility of Fmoc-Gly-Osue beyond traditional peptide synthesis. Scientists are exploring its use in constructing bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over payload delivery is essential. Early results from preclinical studies suggest that ADCs incorporating this compound exhibit enhanced efficacy against cancer cells while minimizing systemic toxicity.

In conclusion, 3-(Ethanesulfonyl)carbamoyl-3-{(9H-fluoren-9-yl)methoxycarbonylamino}propanoic acid (CAS No. 2171701-73-6) stands at the forefront of modern medicinal chemistry due to its versatile structure and functional groups. Its applications span peptide synthesis, click chemistry, and drug delivery systems, making it an invaluable tool for researchers striving to develop innovative therapeutic agents. As advancements in synthetic methodologies continue to unfold, this compound is poised to play an even greater role in shaping the future of biopharmaceutical development.

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